molecular formula C10H11NO3 B2949272 4-[2-(Methylamino)-2-oxoethyl]benzoic acid CAS No. 2344685-24-9

4-[2-(Methylamino)-2-oxoethyl]benzoic acid

Cat. No.: B2949272
CAS No.: 2344685-24-9
M. Wt: 193.202
InChI Key: YPRZYKHZGFQSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Methylamino)-2-oxoethyl]benzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(methylamino)-2-oxoethyl group

Mechanism of Action

As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups. For instance, the carboxylic acid group in the compound could potentially undergo metabolism in the body, possibly through processes such as conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylamino)-2-oxoethyl]benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with methylamine and an oxidizing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylamino)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxo groups.

    Reduction: Formation of 4-[2-(methylamino)-2-hydroxyethyl]benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-[2-(Methylamino)-2-oxoethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)benzoic acid: A structurally similar compound with a methylamino group attached to the benzoic acid core.

    4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of a methylamino group.

    4-(Methoxycarbonyl)benzoic acid: Features a methoxycarbonyl group in place of the methylamino group.

Uniqueness

4-[2-(Methylamino)-2-oxoethyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(methylamino)-2-oxoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-9(12)6-7-2-4-8(5-3-7)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRZYKHZGFQSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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